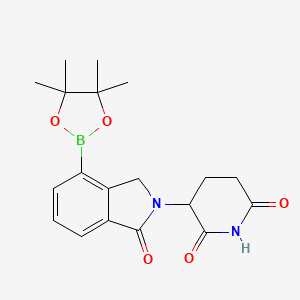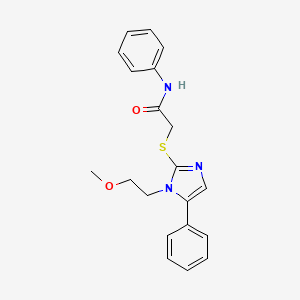
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound notable for its versatile chemical properties. Its intricate structure allows it to engage in various biochemical reactions and has prompted research into its applications in diverse fields such as medicine, biology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step procedures:
Formation of 1-(2-methoxyethyl)-5-phenyl-1H-imidazole: : This step involves the condensation of benzaldehyde with glyoxal and ammonium acetate to form the imidazole ring, followed by the addition of 2-methoxyethylamine.
Thioacetamide Addition: : The thioacetamide moiety is introduced via a nucleophilic substitution reaction using an appropriate sulfurating agent.
N-Phenylacetamide Formation: : Finally, the N-phenyl group is appended through acylation using phenyl isocyanate or a related reagent under controlled conditions.
Industrial Production Methods
On an industrial scale, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. This optimization often includes the use of catalysts, advanced purification techniques, and large-scale reactors designed for efficient heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions
The compound can participate in several types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions to introduce oxygen-containing functionalities.
Reduction: : Reduction of certain functional groups within the compound can alter its reactivity and biological activity.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as sodium borohydride.
Substituents like alkyl halides for substitution reactions.
Major Products
Products of these reactions vary depending on the reactants and conditions but can include hydroxylated, alkylated, or dehalogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, it serves as a valuable intermediate in the synthesis of other complex molecules and can act as a ligand in coordination chemistry.
Biology
The compound has been explored for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine
Industry
Industrially, it can be utilized in the development of advanced materials, including polymers with specialized properties.
Mechanism of Action
The precise mechanism by which this compound exerts its biological effects is still under investigation. it is believed to involve the following:
Molecular Targets: : Likely targets include enzymes involved in metabolic pathways and cellular receptors that mediate signal transduction.
Pathways: : By binding to these targets, it can modulate various biochemical pathways, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-((1H-imidazol-2-yl)thio)-N-phenylacetamide
2-((5-phenyl-1H-imidazol-2-yl)thio)-N-benzylacetamide
Uniqueness
The unique aspect of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in the presence of the 2-methoxyethyl group, which can significantly alter its solubility, reactivity, and biological activity compared to other similar imidazole derivatives.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-13-12-23-18(16-8-4-2-5-9-16)14-21-20(23)26-15-19(24)22-17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIFXQCRCDHZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
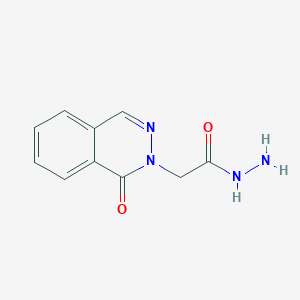
![12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2955364.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)
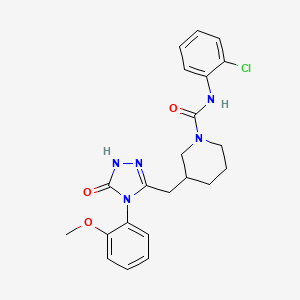
![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)
![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955375.png)
![2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2955377.png)
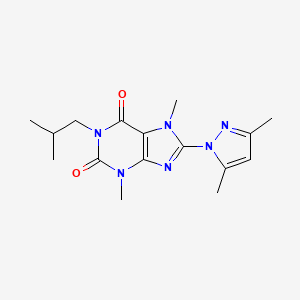
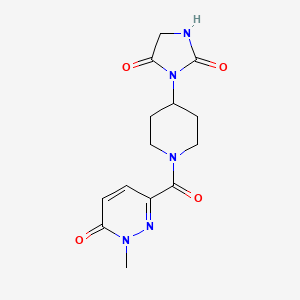
amine](/img/structure/B2955381.png)
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/new.no-structure.jpg)
![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)
